

An In-depth Technical Guide to 2,2'-Dimethoxy-4,4'-bipyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2'-Dimethoxy-4,4'-bipyridine**

Cat. No.: **B175609**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dimethoxy-4,4'-bipyridine is a substituted bipyridine derivative that has garnered significant interest in various fields of chemical research, particularly in coordination chemistry and materials science. Its unique electronic and structural properties, stemming from the electron-donating methoxy groups and the chelating bipyridine core, make it a valuable ligand for the synthesis of functional metal complexes. This technical guide provides a comprehensive overview of its chemical identity, safety data, synthesis, and key applications, with a focus on its role in catalysis and organic light-emitting diodes (OLEDs).

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2,2'-Dimethoxy-4,4'-bipyridine** is presented below.

Property	Value	Reference(s)
CAS Number	17217-57-1	[1] [2] [3]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂	[3]
Molecular Weight	216.24 g/mol	[3]
Appearance	White to off-white crystalline powder	
Melting Point	168-171 °C	[3]
Synonyms	4,4'-Dimethoxy-2,2'-bipyridine, 4,4'-Dimethoxy-2,2'-bipyridyl	[3]

Safety Data

It is crucial to handle **2,2'-Dimethoxy-4,4'-bipyridine** with appropriate safety precautions. The following tables summarize its classification and safety recommendations according to the Globally Harmonized System (GHS).

GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin irritation	2	H315: Causes skin irritation
Eye irritation	2A	H319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation

GHS Pictograms and Signal Word

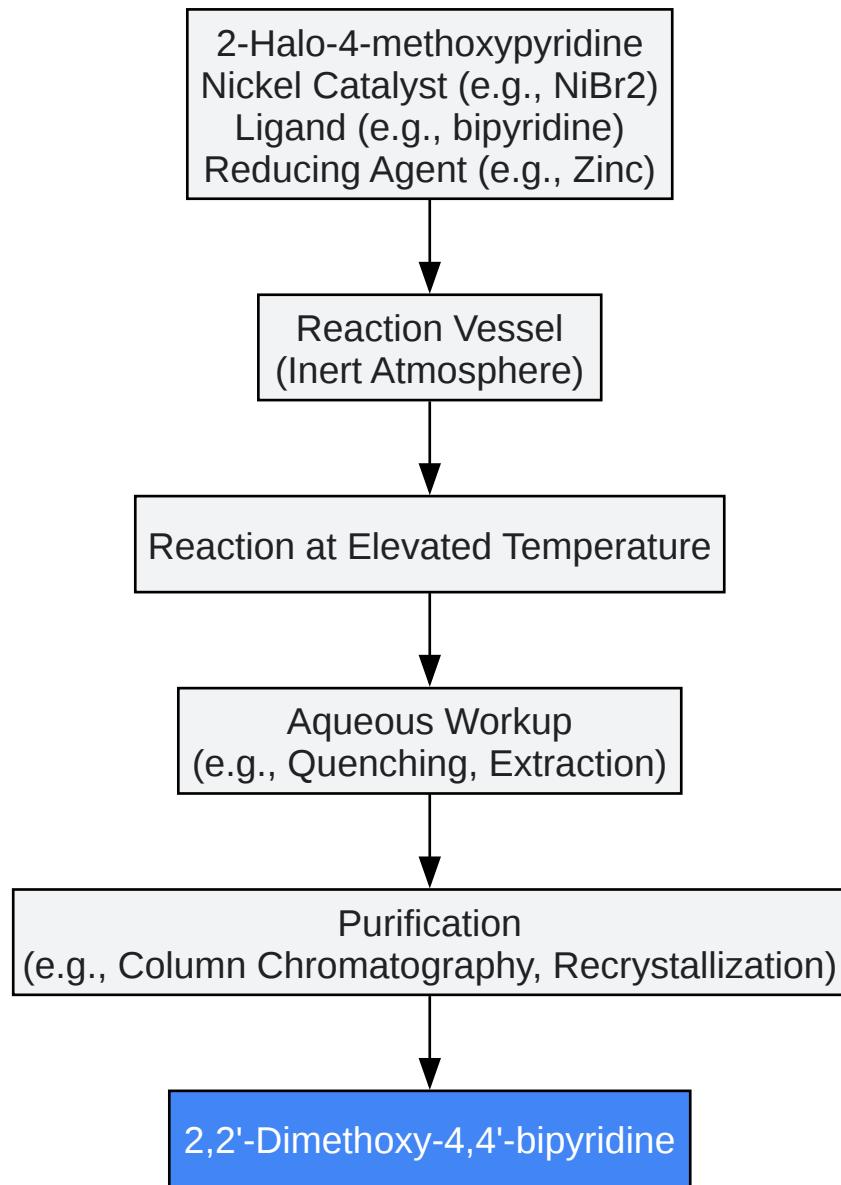
Pictogram	Signal Word
Exclamation mark	Warning

Precautionary Statements

Type	Code	Statement
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P264		Wash skin thoroughly after handling.
P271		Use only outdoors or in a well-ventilated area.
P280		Wear protective gloves/eye protection/face protection.
Response	P302 + P352	IF ON SKIN: Wash with plenty of soap and water.
P304 + P340		IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312		Call a POISON CENTER/doctor if you feel unwell.
P332 + P313		If skin irritation occurs: Get medical advice/attention.
P337 + P313		If eye irritation persists: Get medical advice/attention.
P362 + P364		Take off contaminated clothing and wash it before reuse.
Storage	P403 + P233	Store in a well-ventilated place. Keep container tightly

closed.

P405	Store locked up.
Disposal	P501 Dispose of contents/container to an approved waste disposal plant.


Experimental Protocols

Synthesis of 2,2'-Dimethoxy-4,4'-bipyridine

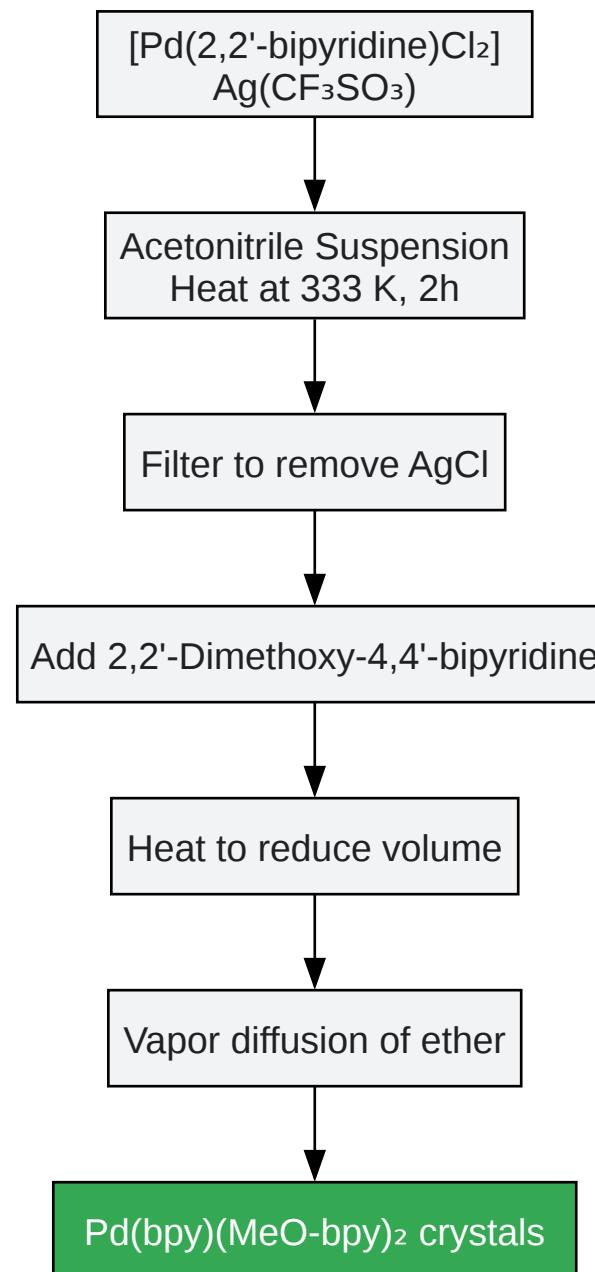
While various methods exist for the synthesis of substituted bipyridines, a common approach for 4,4'-disubstituted derivatives involves the coupling of appropriately substituted pyridines. One potential route to **2,2'-Dimethoxy-4,4'-bipyridine** is the nickel- or palladium-catalyzed homocoupling of a 2-halo-4-methoxypyridine. The Ullmann reaction, a copper-catalyzed homocoupling of aryl halides, represents a classical approach to forming biaryl compounds and can be adapted for the synthesis of bipyridines.^{[4][5][6]}

A general workflow for a nickel-catalyzed homocoupling synthesis is depicted below.

General Workflow for Nickel-Catalyzed Homocoupling

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2,2'-Dimethoxy-4,4'-bipyridine** via nickel-catalyzed homocoupling.


Detailed Protocol (Hypothetical, based on similar reactions):

- Catalyst Preparation: In a glovebox, a reaction flask is charged with a nickel(II) salt (e.g., NiBr_2) and a suitable ligand (e.g., triphenylphosphine or a bipyridine derivative). Anhydrous, deoxygenated solvent (e.g., DMF or acetonitrile) is added, and the mixture is stirred to form the catalyst complex.
- Reaction Setup: To the catalyst mixture, the 2-halo-4-methoxypyridine starting material and a reducing agent (e.g., zinc dust) are added.
- Reaction: The reaction mixture is heated to an appropriate temperature (typically ranging from 80 to 120 °C) and stirred under an inert atmosphere for several hours until the starting material is consumed (monitored by TLC or GC-MS).
- Workup: After cooling to room temperature, the reaction is quenched by the addition of an aqueous solution (e.g., ammonium chloride solution). The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure **2,2'-Dimethoxy-4,4'-bipyridine**.

Synthesis of a Palladium(II) Complex

2,2'-Dimethoxy-4,4'-bipyridine is frequently used as a ligand in coordination chemistry. The following is a representative protocol for the synthesis of a palladium(II) complex.

Synthesis of a Palladium(II) Bipyridine Complex

[Click to download full resolution via product page](#)

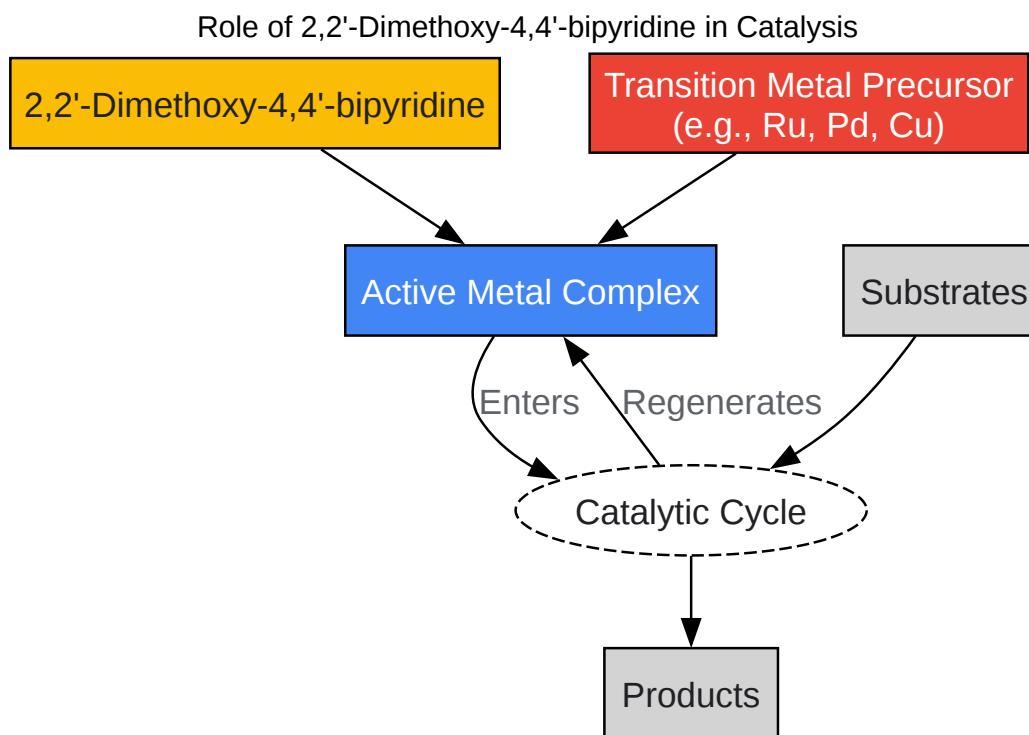
Caption: Experimental workflow for the synthesis of a palladium(II) complex with **2,2'-Dimethoxy-4,4'-bipyridine**.

Applications

The primary applications of **2,2'-Dimethoxy-4,4'-bipyridine** stem from its ability to act as a bidentate chelating ligand for a variety of transition metals.

Catalysis

Complexes of **2,2'-Dimethoxy-4,4'-bipyridine** with metals such as ruthenium, palladium, and copper are being investigated for their catalytic activity in a range of organic transformations. The electron-donating methoxy groups can influence the electronic properties of the metal center, thereby tuning the reactivity and selectivity of the catalyst.


Example Application: Ruthenium-Catalyzed Reactions

Ruthenium complexes containing bipyridine ligands are well-known for their roles in various catalytic processes, including oxidation reactions and transfer hydrogenation. The electronic properties of the **2,2'-Dimethoxy-4,4'-bipyridine** ligand can enhance the catalytic efficiency in certain reactions.

Catalyst System	Reaction Type	Substrate	Product	Key Performance Metric	Reference(s)
[Ru(bpy) ₂ (MeO-bpy)] ²⁺ (hypothetical)	Oxidation	Secondary Alcohol	Ketone	Turnover Number (TON), Turnover Frequency (TOF)	
[Ru(p-cymene)(MeO-bpy)Cl] ⁺ (hypothetical)	Transfer Hydrogenation	Ketone	Alcohol	Conversion (%), Enantiomeric Excess (ee %)	

Note: The table above provides a template for the types of data that are relevant. Specific quantitative data for catalysts containing **2,2'-Dimethoxy-4,4'-bipyridine** would require a

dedicated literature search.

[Click to download full resolution via product page](#)

Caption: Logical relationship illustrating the role of **2,2'-Dimethoxy-4,4'-bipyridine** as a ligand in forming a catalytically active metal complex.

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, metal complexes incorporating **2,2'-Dimethoxy-4,4'-bipyridine** are explored as phosphorescent emitters in OLEDs. The ligand framework can be tuned to achieve desired photophysical properties, such as emission color, quantum yield, and device lifetime. The methoxy groups can influence the energy levels of the complex, which is a critical factor in designing efficient OLED devices.

Performance of OLEDs with Bipyridine-Based Emitters

The performance of an OLED is characterized by several key metrics. The table below illustrates the type of data used to evaluate the effectiveness of an emitting material.

Emitter Complex	Host Material	EQE (%)	Luminance (cd/m ²)	Lifetime (LT ₅₀ , hours) @ initial luminance	Reference(s)
[Ir(ppy) ₂ (MeO-bpy)] ⁺ (hypothetical)	CBP				
[Pt(pbi)(MeO-bpy)] (hypothetical)	mCP				

Note: This table serves as an example. Specific data for OLEDs incorporating **2,2'-Dimethoxy-4,4'-bipyridine** would require targeted experimental studies.

Conclusion

2,2'-Dimethoxy-4,4'-bipyridine is a versatile building block in modern chemistry. Its well-defined structure and the electronic influence of its methoxy substituents make it an attractive ligand for the development of novel catalysts and advanced materials for optoelectronic applications. A thorough understanding of its synthesis, safety, and properties is essential for researchers and scientists aiming to harness its potential in their respective fields. Further research into the catalytic performance and photophysical properties of its metal complexes is expected to unveil new and exciting applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. Lifetime breakthrough promising for low-cost and efficient OLED displays and lights | EurekAlert! [eurekalert.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2'-Dimethoxy-4,4'-bipyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175609#2-2-dimethoxy-4-4-bipyridine-cas-number-and-safety-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com